Product packaging for Chloromethyl 2-ethylbutanoate(Cat. No.:CAS No. 40930-71-0)

Chloromethyl 2-ethylbutanoate

Cat. No.: B3037041
CAS No.: 40930-71-0
M. Wt: 164.63 g/mol
InChI Key: AAACXXOAKLEEOX-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Halogenated Organic Compounds

Chloromethyl 2-ethylbutanoate is structurally classified as a chloromethyl ester. Esters are a fundamental class of organic compounds formed from the reaction of an acid and an alcohol. libretexts.org In this case, the compound is the chloromethyl ester of 2-ethylbutanoic acid. nih.gov The presence of the ester functional group influences its reactivity, often involving nucleophilic substitution at the carbonyl carbon.

Simultaneously, it is a halogenated organic compound due to the presence of a chlorine atom. Halogenated compounds are organic compounds containing one or more halogen atoms. researchgate.net The chloromethyl group (-CH2Cl) is a particularly reactive moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This dual functionality of being both an ester and a halogenated compound is central to its chemical utility.

Table 1: Key Properties of this compound

Property Value
Molecular Formula C7H13ClO2 ncats.io
Molecular Weight 164.63 g/mol nih.govnih.gov
IUPAC Name This compound nih.gov

Significance as a Synthetic Intermediate and Building Block

The primary significance of this compound in chemical research lies in its role as a synthetic intermediate. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

The reactive chloromethyl group can readily undergo nucleophilic substitution reactions. smolecule.com This allows for the introduction of the 2-ethylbutanoyloxy group into a wide range of molecules. For instance, it can react with alcohols, phenols, and amines to form new esters, ethers, and amides, respectively. This reactivity is crucial for the construction of more complex molecular architectures.

In the context of medicinal chemistry, chloromethyl esters are often employed as prodrugs. While specific applications for this compound in this area are part of ongoing research, the general strategy involves the ester being metabolized in the body to release a biologically active carboxylic acid. This approach can improve the bioavailability of a drug.

Furthermore, its structure is considered in the development of novel compounds. For example, it has been listed as a potential component in the synthesis of compounds aimed at treating Parkinson's Disease. googleapis.com

Overview of Research Trajectories

Current research involving this compound and similar compounds is exploring several promising avenues. One key area is its use in the synthesis of novel organic molecules with potential biological activity. Researchers are investigating its reactions with various nucleophiles to create libraries of new compounds for screening in different therapeutic areas.

The study of its reaction kinetics and mechanisms is another important research trajectory. Understanding how the structure of the ester and the nature of the nucleophile affect the reaction rate and outcome is essential for optimizing its use in synthesis.

Additionally, there is interest in its potential application in materials science. The ability to introduce the 2-ethylbutanoyloxy group could be used to modify the properties of polymers and other materials.

Table 2: Related and Similar Compounds

Compound Name CAS Number Key Difference
Methyl 2-ethylbutanoate 816-11-5 chemsrc.com Lacks the reactive chloromethyl group. chemsrc.com
Ethyl 2-ethylbutanoate 2983-38-2 foodb.ca An ethyl ester instead of a chloromethyl ester. foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B3037041 Chloromethyl 2-ethylbutanoate CAS No. 40930-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl 2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-6(4-2)7(9)10-5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAACXXOAKLEEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40930-71-0
Record name CHLOROMETHYL 2-ETHYLBUTYRATE
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Synthetic Methodologies for Chloromethyl 2 Ethylbutanoate

Direct Esterification Routes

Direct esterification routes involve the formation of the ester bond directly from 2-ethylbutyric acid and a source for the chloromethyl group. These methods are often favored for their atom economy but may be subject to equilibrium limitations.

Reaction of 2-Ethylbutyric Acid with Chloromethanol (B13452849)

The reaction of 2-ethylbutyric acid with chloromethanol represents a direct approach to synthesizing chloromethyl 2-ethylbutanoate. This reaction is a type of Fischer-Speier esterification, which is typically catalyzed by a strong acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

The equilibrium nature of this reaction often necessitates the removal of water as it is formed to drive the reaction towards the product side, in accordance with Le Châtelier's principle. This can be achieved through methods such as azeotropic distillation.

Catalytic Systems for Direct Esterification

Various catalytic systems can be employed to promote the direct esterification of 2-ethylbutyric acid. Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used. The choice of catalyst can influence reaction conditions, with stronger acids potentially allowing for lower reaction temperatures.

Phase-transfer catalysts have also been utilized in the synthesis of chloromethyl esters from their corresponding carboxylic acids. A general procedure involves the reaction of the carboxylic acid with chloromethyl chlorosulfate (B8482658) in a two-phase system, often dichloromethane (B109758) and water, in the presence of a base such as sodium bicarbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bisulfate. googleapis.com This methodology allows for the reaction to occur between reactants in different phases.

Catalyst TypeExample CatalystTypical Reaction Conditions
Brønsted AcidSulfuric Acid, p-Toluenesulfonic AcidElevated temperatures, often with water removal
Phase-TransferTetrabutylammonium bisulfateBiphasic system (e.g., Dichloromethane/Water), Room Temperature

Nucleophilic Substitution Approaches

Nucleophilic substitution routes offer an alternative to direct esterification and can often provide higher yields by avoiding the establishment of an equilibrium. These methods typically involve the conversion of 2-ethylbutyric acid into a more reactive derivative.

Synthesis from 2-Ethylbutyric Acid Chloride and Methanol

A common and efficient method for preparing esters is through the reaction of an acyl chloride with an alcohol. In this approach, 2-ethylbutyric acid is first converted to its more reactive acid chloride derivative, 2-ethylbutanoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The resulting 2-ethylbutanoyl chloride is then reacted with methanol. This reaction is generally rapid and exothermic, proceeding via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride drives the reaction to completion, thus avoiding the equilibrium limitations of direct esterification. This method, however, requires the handling of moisture-sensitive and corrosive reagents.

Reagent-Based Synthesis Protocols (e.g., Sodium Iodide in Acetone)

Reagent-based protocols can be employed to facilitate the synthesis of chloromethyl esters. For instance, a method analogous to the synthesis of other chloromethyl esters involves the reaction of a carboxylic acid with a chloromethylating agent in the presence of a base and a catalyst. nih.gov

In a representative procedure for a similar ester, the carboxylic acid is treated with sodium carbonate, sodium iodide, and a chloromethylating agent like chloromethyl pivalate (B1233124) in a solvent such as N,N-dimethylformamide. nih.gov The use of sodium iodide in this context suggests its role in an in-situ halogen exchange reaction (Finkelstein reaction), potentially forming a more reactive iodomethyl intermediate, which is then displaced by the carboxylate nucleophile.

Reagent/CatalystRole in SynthesisSolvent
Sodium CarbonateBaseN,N-Dimethylformamide
Sodium IodideCatalyst/Halogen ExchangeN,N-Dimethylformamide
Chloromethylating AgentSource of Chloromethyl GroupN,N-Dimethylformamide

Advanced Synthetic Strategies and Yield Optimization

To achieve higher yields and potentially milder reaction conditions, advanced synthetic strategies have been developed. These methods often employ highly reactive reagents to drive the esterification process.

One such advanced method for the synthesis of this compound involves the use of chloromethyl sulfurochloridate as the chloromethylating agent. In a documented synthesis, 2-ethylbutanoic acid was reacted with chloromethyl sulfurochloridate to produce this compound in a notable yield of 77.5%. google.com This approach highlights the efficacy of specialized reagents in achieving high-yielding transformations.

Yield optimization in the synthesis of this compound can be approached from several angles depending on the chosen synthetic route. For direct esterification methods, optimization strategies focus on efficiently shifting the reaction equilibrium. This can be achieved by using an excess of one of the reactants or by the continuous removal of a product, typically water.

For nucleophilic substitution routes that proceed through an acid chloride intermediate, yield optimization is less about equilibrium and more about ensuring the complete conversion of the starting materials and minimizing side reactions. This involves the use of pure reagents, anhydrous conditions, and careful control of the reaction temperature. The choice of solvent can also play a crucial role in optimizing the reaction rate and facilitating product isolation.

Synthetic StrategyReagentReported Yield
Advanced Reagent-BasedChloromethyl sulfurochloridate77.5% google.com

Utilizing Chloromethyl Chlorosulfate in Esterification Reactions

A primary and effective method for the synthesis of this compound involves the use of chloromethyl chlorosulfate as a potent chloromethylating agent. This reagent provides a reactive source of the chloromethyl group, facilitating its attachment to the carboxylate of 2-ethylbutanoic acid.

The general reaction scheme involves the deprotonation of 2-ethylbutanoic acid to form the corresponding carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl chlorosulfate. This nucleophilic substitution reaction results in the formation of this compound and the displacement of the chlorosulfate leaving group.

Reaction Scheme:

CH₃CH₂CH(CH₂CH₃)COOH + Base → CH₃CH₂CH(CH₂CH₃)COO⁻ CH₃CH₂CH(CH₂CH₃)COO⁻ + ClSO₂OCH₂Cl → CH₃CH₂CH(CH₂CH₃)COOCH₂Cl + ClSO₃⁻

The selection of a suitable base is critical to ensure the complete conversion of the carboxylic acid to its carboxylate form, thereby maximizing the reaction rate and yield.

Investigation of Solvents and Biphasic Systems in Synthesis

The choice of solvent system plays a pivotal role in the efficiency of the synthesis of this compound. Both homogenous and biphasic systems have been investigated to optimize reaction conditions.

In a homogenous system, a single solvent that dissolves all reactants is utilized. However, for the esterification involving chloromethyl chlorosulfate, a biphasic system, often employing a phase-transfer catalyst (PTC), has proven to be particularly advantageous. mdpi.com A common biphasic system for this type of reaction consists of an organic solvent, such as dichloromethane, and an aqueous phase containing the carboxylate salt. oakwoodchemical.com

The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it can react with the chloromethyl chlorosulfate. mdpi.com This technique enhances the reaction rate by bringing the reactants into close proximity, even when they are soluble in immiscible solvents.

Advantages of Phase-Transfer Catalysis:

Increased reaction rates

Milder reaction conditions

Improved yields and selectivity

Simplified work-up procedures

The selection of the appropriate phase-transfer catalyst and organic solvent is crucial for the success of the reaction and is often determined empirically for a specific substrate.

Production of Analogues and Compound Libraries via Established Routes

The synthetic routes established for this compound can be adapted to produce a diverse range of analogues and build compound libraries. By varying the starting carboxylic acid, a library of chloromethyl esters with different alkyl or aryl substituents can be generated. This approach is valuable in fields such as drug discovery and materials science, where the systematic modification of a chemical scaffold is required to explore structure-activity relationships. nih.gov

For instance, by substituting 2-ethylbutanoic acid with other carboxylic acids, a variety of chloromethyl esters can be synthesized using the same chloromethyl chlorosulfate-based methodology.

Starting Carboxylic AcidResulting Chloromethyl Ester
Propanoic AcidChloromethyl propanoate
Benzoic AcidChloromethyl benzoate
Cyclohexanecarboxylic AcidChloromethyl cyclohexanecarboxylate

This combinatorial approach allows for the rapid generation of a multitude of compounds for screening and optimization purposes. The robustness of the esterification reaction using chloromethyl chlorosulfate makes it a valuable tool for the creation of such chemical libraries.

Chemical Reactivity and Mechanistic Studies of Chloromethyl 2 Ethylbutanoate

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The presence of a chlorine atom on a primary carbon makes the chloromethyl group a potent electrophilic site, highly susceptible to nucleophilic attack. This is the most significant aspect of the compound's reactivity.

The chloromethyl group readily undergoes nucleophilic substitution, allowing the chlorine atom to be replaced by a wide array of nucleophiles. smolecule.comsmolecule.com This reaction is a cornerstone of its utility in organic synthesis, providing a pathway to introduce the 2-ethylbutanoyloxymethyl moiety onto various substrates. The general reaction can be depicted as:

Nu:⁻ + ClCH₂O(CO)CH(CH₂CH₃)₂ → NuCH₂O(CO)CH(CH₂CH₃)₂ + Cl⁻

Where Nu:⁻ represents a nucleophile. This versatility allows for the synthesis of a diverse range of derivatives. For instance, similar chloromethyl compounds are known to react with alcohols to form ethers, with amines to form amides (after hydrolysis of the ester), and with carboxylate salts to form new esters. smolecule.comrsc.org

Table 1: Examples of Nucleophilic Substitution with Chloromethyl 2-ethylbutanoate

Nucleophile (Nu:⁻) Reagent Example Product Class
Alkoxide (RO⁻) Sodium ethoxide Ether
Carboxylate (R'COO⁻) Sodium acetate Anhydride-like ester
Azide (N₃⁻) Sodium azide Azide
Thiolate (RS⁻) Sodium thiophenoxide Thioether
Amine (R₂NH) Diethylamine Tertiary Amine

The reaction with the triethylammonium (B8662869) salt of various carboxylic acids is a known method for nucleophilic substitution on chloromethyl groups, highlighting a practical approach for these transformations. rsc.org

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the Sₙ1 (unimolecular) and Sₙ2 (bimolecular) pathways. acs.orgpressbooks.pub The preferred mechanism is determined by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comyoutube.com

For this compound, the substrate is a primary alkyl halide. This structural feature strongly favors the Sₙ2 mechanism . pressbooks.pubyoutube.com The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. youtube.com This mechanism avoids the formation of a highly unstable primary carbocation, which would be required for an Sₙ1 pathway. pressbooks.pub While the adjacent ester group introduces some steric bulk, it is generally not sufficient to prevent the backside attack characteristic of Sₙ2 reactions, although it might slow the reaction rate compared to simpler methyl halides. The neopentyl skeleton, which is known to be extremely sterically hindered and react very slowly via Sₙ2, provides a contrast to the reactivity of this compound. acs.orgnih.gov

The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for Sₙ2 reactions because they solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive. youtube.com Polar protic solvents (e.g., water, ethanol), on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring Sₙ1 pathways, which are disfavored for this substrate. youtube.com

Table 2: Factors Influencing Substitution Pathway for this compound

Factor Favors Sₙ1 Favors Sₙ2 Relevance to this compound
Substrate Tertiary > Secondary Methyl > Primary > Secondary Primary substrate strongly favors Sₙ2 . pressbooks.pub
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., I⁻, RS⁻, N₃⁻) Strong nucleophiles will react via Sₙ2 .
Solvent Polar Protic (e.g., water, alcohols) Polar Aprotic (e.g., acetone, DMSO) Polar aprotic solvents are preferred for Sₙ2 . youtube.com
Leaving Group Good (e.g., TsO⁻, I⁻, Br⁻) Good (e.g., TsO⁻, I⁻, Br⁻, Cl⁻) Chloride is a reasonably good leaving group.

| Intermediate | Carbocation | None (Transition State) | A high-energy primary carbocation is avoided. pressbooks.pub |

Acylation Reactions

The term "acylation" in the context of this compound requires careful definition. While not a traditional acylating agent like an acyl chloride, it participates in reactions that result in the transfer of an acyl-containing moiety.

This compound's primary role is not as a direct acylating agent for introducing a "2-ethylbutanoyl" group. Standard acylation reactions, such as the Friedel-Crafts acylation, utilize acyl chlorides or anhydrides with a Lewis acid catalyst to form an acylium ion, which then acts as the electrophile. sigmaaldrich.comorganic-chemistry.org

Instead, this compound functions as an acyloxymethylating agent . Through the nucleophilic substitution reaction described in section 3.1, it transfers the entire "2-ethylbutanoyloxymethyl" group to a nucleophile. This process can be seen as a specialized form of alkylation, where the alkyl group being introduced carries an ester functionality. For example, reaction with an amine would yield an N-(2-ethylbutanoyloxymethyl)amine.

The reaction conditions and substrate scope for this "acyloxymethylation" are those of the Sₙ2 reaction.

Reaction Conditions : The reactions are typically run in polar aprotic solvents like DMF or acetonitrile (B52724) to maximize the reactivity of the nucleophile. The presence of a non-nucleophilic base may be required if the nucleophile is introduced in its protonated form (e.g., using an amine hydrochloride salt). Temperatures can vary from room temperature to elevated temperatures to increase the reaction rate.

Substrate Scope : The scope of substrates is broad and includes a wide variety of nucleophiles. This encompasses alcohols, phenols, amines, thiols, and carboxylates. The efficiency of the reaction will depend on the nucleophilicity of the substrate. Highly hindered nucleophiles may react more slowly or require more forcing conditions.

Table 3: Substrate Scope for Acyloxymethylation

Substrate Class Example Substrate Product Type
Alcohols Phenol Aryl (2-ethylbutanoyloxymethyl) ether
Amines Aniline N-(2-ethylbutanoyloxymethyl)aniline
Thiols Thiophenol Phenyl (2-ethylbutanoyloxymethyl) sulfide

Esterification Reactions

Esterification reactions related to this compound can be considered in two ways: the synthesis of the compound itself and its transformation into other esters.

The synthesis of this compound involves the esterification of 2-ethylbutanoic acid with a source of chloromethanol (B13452849). This is commonly achieved by reacting the carboxylic acid with paraformaldehyde and hydrogen chloride, or by using an activated agent like chloromethyl sulfate.

Conversely, this compound can undergo transesterification . In this reaction, the ester is treated with an alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy group. For this specific molecule, the reaction would be:

CH₃CH₂OH + ClCH₂O(CO)R ⇌ [Catalyst] ⇌ CH₃CH₂O(CO)R + ClCH₂OH (where R = -CH(CH₂CH₃)₂)

However, this reaction is complicated by the reactive chloromethyl group. Under basic conditions, the base catalyst (e.g., sodium alkoxide) would preferentially act as a nucleophile and attack the chloromethyl carbon. Under acidic conditions, side reactions involving the chloromethyl group could also occur. Therefore, selective transesterification of the ester group without affecting the chloromethyl moiety would require carefully controlled, mild conditions, potentially using enzymatic catalysis. For example, lipases are known to catalyze acylation and alcoholysis reactions under gentle conditions. researchgate.net

Formation of New Esters via Reaction with Alcohols

This compound can react with alcohols to form new esters. This process, known as esterification or transesterification, involves the substitution of the chlorine atom by an alkoxy group from the alcohol. qorganica.eschemguide.co.uk The general reaction involves heating the chloromethyl ester with an alcohol, often in the presence of a catalyst to facilitate the reaction. chemguide.co.uklibretexts.org

The mechanism of this reaction is analogous to the well-established Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. libretexts.orgyoutube.com In the case of this compound, the reaction is a nucleophilic substitution. The alcohol acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new ester and hydrochloric acid. smolecule.com

The reaction can be represented as follows:

CH3CH2CH(CH2CH3)COOCH2Cl + R'OH → CH3CH2CH(CH2CH3)COOCH2OR' + HCl

Where R'OH represents a generic alcohol.

Detailed research findings on the reaction of this compound with specific alcohols are not extensively documented in readily available literature. However, the general principles of esterification suggest that the reactivity would be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the reaction conditions. For instance, the reaction of various alcohols with acid chlorides or acid anhydrides, which are analogous to the reactive chloromethyl group, shows that the reaction rate is generally faster with primary alcohols and in the presence of a base to neutralize the formed acid. libretexts.org

Table 1: Examples of Esterification Reactions with Related Compounds

Reactant 1Reactant 2ProductCatalyst/Conditions
Ethanoic acidEthanolEthyl ethanoateConcentrated H2SO4, heat
Ethanoyl chlorideEthanolEthyl ethanoateRoom temperature
Ethanoic anhydrideEthanolEthyl ethanoateWarming
Carboxylic AcidsAlcoholsEstersAcid catalyst, heat

This table illustrates general esterification reactions analogous to those expected for this compound. chemguide.co.uklibretexts.org

Catalytic Influences on Esterification Processes

The esterification of this compound with alcohols can be significantly influenced by catalysts. Acid catalysts are commonly employed in esterification reactions to protonate the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. libretexts.org Common acid catalysts include sulfuric acid and dry hydrogen chloride gas. libretexts.org

Base catalysis is also a viable approach. A base can deprotonate the alcohol, increasing its nucleophilicity. More importantly, in reactions involving chloromethyl esters, a base is often used to neutralize the hydrochloric acid byproduct, which can otherwise lead to reversible reactions or unwanted side reactions.

While specific studies on catalytic influences for this compound are scarce, research on similar systems provides insight. For instance, in the synthesis of other esters, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for aerobic oxidative esterification of alcohols and aldehydes. beilstein-journals.org The use of such catalysts can offer advantages in terms of ease of separation and catalyst recycling. beilstein-journals.org

The choice of catalyst can also influence the stereoselectivity of the reaction when chiral substrates are involved. iupac.org However, for an achiral molecule like this compound, the primary role of the catalyst is to increase the reaction rate and yield.

Stability and Degradation Pathways

The stability of this compound is influenced by various chemical and physical factors. Its degradation can occur through several pathways, including hydrolysis and decomposition under thermal or photochemical stress.

Reactivity under Varied Chemical Conditions

This compound is expected to be stable under neutral, anhydrous conditions at room temperature. angenechemical.com However, its stability is compromised in the presence of water, acids, bases, and strong oxidizing agents. fishersci.com

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to produce 2-ethylbutanoic acid, formaldehyde (B43269), and hydrochloric acid. This reaction is essentially the reverse of esterification and can be catalyzed by both acids and bases. prezi.com The hydrolysis is likely to be accelerated at higher temperatures.

Reaction with Bases: Strong bases can promote the elimination of HCl to form an unsaturated ester or induce saponification, which is the hydrolysis of the ester linkage to yield the salt of the carboxylic acid and an alcohol. fishersci.comlibretexts.org

Reaction with Oxidizing Agents: Strong oxidizing agents can potentially react with the ester, although specific reaction products are not detailed in the available literature. fishersci.com

Photochemical and Thermal Decomposition Studies

Information on the specific photochemical and thermal decomposition of this compound is limited. However, general principles of organic chemistry suggest potential degradation pathways.

Thermal Decomposition: When heated, this compound may decompose. aksci.com Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.com The presence of the chloroalkyl group suggests that dehydrochlorination could be a primary thermal degradation pathway.

Photochemical Decomposition: The atmospheric degradation of similar volatile organic compounds (VOCs) is often initiated by reaction with hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). researchgate.net For this compound, photochemical decomposition could be initiated by the absorption of UV radiation, leading to the homolytic cleavage of the C-Cl bond to form a radical intermediate. This radical can then undergo further reactions, leading to a variety of degradation products. Studies on the photolysis of other chlorine-containing organic compounds show that chlorine atoms can be generated, which can then initiate further degradation reactions. researchgate.net

Derivatization and Molecular Modification Strategies Utilizing Chloromethyl 2 Ethylbutanoate

Synthesis of Complex Organic Molecules

Chloromethyl esters are valuable reagents in organic synthesis due to the reactivity of the chloromethyl group, which can readily participate in nucleophilic substitution reactions. This reactivity allows for the introduction of the 2-ethylbutanoyloxymethyl group into a wide array of organic molecules.

Integration into Multi-step Synthetic Sequences

In the synthesis of complex organic molecules, protecting groups are often necessary to mask reactive functional groups while other parts of the molecule are being modified. The methoxymethyl (MOM) ether, introduced using chloromethyl methyl ether (MOM-Cl), is a classic example of a protecting group for alcohols. While not identical, Chloromethyl 2-ethylbutanoate could potentially be used in a similar fashion to introduce a removable ester-containing moiety.

General synthetic routes to chloromethyl esters involve the reaction of a carboxylic acid chloride with formaldehyde (B43269) in the presence of a catalyst or the reaction of an acylal with a hydrogen halide. For instance, chloromethyl esters of α,β-unsaturated carboxylic acids can be produced by reacting the corresponding acid chloride with formaldehyde using a catalytic amount of ferric chloride or stannic chloride. Another general method involves the reaction between acetals and acid halides, which can provide haloalkyl ethers in high yields. These general synthetic principles would likely be applicable to the synthesis of this compound from 2-ethylbutanoyl chloride.

Once formed, this compound can serve as an alkylating agent. For example, it could react with alcohols, phenols, thiols, and amines to introduce the 2-ethylbutanoyloxymethyl group. This functionality could be carried through several synthetic steps and later cleaved under specific conditions to reveal the original functional group or to be transformed into another desired functionality. The integration of such steps is a cornerstone of multi-step synthesis.

Chiral Derivatization Approaches (if applicable to related compounds)

This compound itself is not chiral. However, it can be used as a derivatizing agent for chiral molecules, such as carboxylic acids, to facilitate their separation or analysis. The esterification of a racemic carboxylic acid with a chiral alcohol is a common method for separating enantiomers, as the resulting diastereomeric esters often have different physical properties. Conversely, a racemic alcohol can be derivatized with a chiral carboxylic acid.

In the context of related compounds, chiral derivatization is a well-established technique. For instance, chiral carboxylic acids can be derivatized with reagents like (S)-anabasine to enable their enantiomeric separation and detection by LC/ESI-MS/MS. Similarly, chiral alcohols can be esterified with chiral carboxylic acids to form diastereomers that can be separated by chromatography. While this compound is achiral, if it were to react with a chiral carboxylic acid to form a more complex molecule, the resulting compound would be chiral. The separation of enantiomers of chiral pharmaceutical intermediates, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has been achieved using chiral capillary gas chromatography, highlighting the importance of such separations in medicinal chemistry. nih.gov

Application in Prodrug Design and Bioconjugation

The primary application of chloromethyl esters in medicinal chemistry is in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical agent. This strategy is often employed to improve the physicochemical and pharmacokinetic properties of drugs.

Modification of Pharmaceutical Agents and Biologically Active Substances

This compound can be used to convert a parent drug containing a suitable functional group (e.g., carboxylic acid, hydroxyl, or amine) into a prodrug. The linkage formed is typically an ester or an ether, which can be designed to be cleaved in vivo by enzymatic or chemical hydrolysis.

A prominent example of this approach is the esterification of nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce their gastrointestinal toxicity. openmedicinalchemistryjournal.comnih.gov Many NSAIDs, such as ibuprofen (B1674241) and naproxen, possess a carboxylic acid group that is associated with local irritation of the gastric mucosa. nih.govresearchgate.net By converting this carboxylic acid to an ester, the acidic nature of the drug is masked, which can lead to a reduction in gastric side effects. openmedicinalchemistryjournal.comnih.gov For instance, various ester prodrugs of diclofenac (B195802) have been synthesized and shown to be less irritating to the gastric mucosa than the parent drug. openmedicinalchemistryjournal.com

The following table illustrates hypothetical prodrugs that could be synthesized using this compound and common pharmaceutical agents.

Parent DrugFunctional Group for ModificationHypothetical Prodrug StructurePotential Advantage
IbuprofenCarboxylic Acid2-ethylbutanoyloxymethyl 2-(4-isobutylphenyl)propanoateReduced gastric irritation
NaproxenCarboxylic Acid2-ethylbutanoyloxymethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoateReduced gastric irritation
Salicylic AcidCarboxylic Acid & Phenolic Hydroxyl2-((2-ethylbutanoyloxymethoxy)carbonyl)phenyl 2-ethylbutanoateMasking of both acidic groups

Influence on Pharmacokinetic and Pharmacodynamic Properties of Modified Entities

The conversion of a drug to a prodrug using a moiety like 2-ethylbutanoyloxymethyl can significantly alter its pharmacokinetic and pharmacodynamic profile. scirp.org

Pharmacokinetics refers to the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Absorption: By increasing the lipophilicity of a polar drug, a prodrug strategy can enhance its absorption across biological membranes, such as the intestinal wall. Ester prodrugs are a common approach to improve the oral bioavailability of poorly permeable compounds. scirp.org

Distribution: The distribution of a drug within the body can be altered by modifying its physicochemical properties. A more lipophilic prodrug may exhibit different tissue penetration characteristics compared to the parent drug.

Metabolism and Excretion: The ester linkage in the prodrug is designed to be cleaved by esterases, which are abundant in the plasma, liver, and other tissues. The rate of this cleavage will determine the rate of release of the active drug and can influence its duration of action. The pharmacokinetic profile of a prodrug and its active metabolite can be modeled to understand the relationship between the rates of prodrug metabolism and drug elimination. nih.govresearchgate.net

The following table summarizes the potential impact of derivatization with a 2-ethylbutanoyloxymethyl group on pharmacokinetic parameters.

Pharmacokinetic ParameterPotential Influence of 2-ethylbutanoyloxymethyl MoietyRationale
Oral BioavailabilityIncreaseIncreased lipophilicity enhances membrane permeability.
Half-life (t½) of Active DrugCan be prolongedThe rate of prodrug hydrolysis can control the release of the active drug.
Cmax (Peak Plasma Concentration)Can be modulatedDependent on the rates of absorption and hydrolysis.
AUC (Area Under the Curve)IncreaseImproved absorption can lead to greater overall drug exposure.

Strategies for Modifying Solubility and pH Range in Biologically Relevant Contexts

A significant challenge in drug development is the poor aqueous solubility of many active compounds. researchgate.net The prodrug approach is a powerful tool to address this issue. scirp.org

By attaching a promoiety, the solubility of the parent drug can be modulated. While the addition of a lipophilic group like 2-ethylbutanoyloxymethyl would generally decrease aqueous solubility, it is a strategy to improve permeability. To enhance aqueous solubility, a polar promoiety would be attached.

However, the ester linkage itself can be designed to be susceptible to hydrolysis under specific pH conditions. Ester hydrolysis is catalyzed by both acid and base. Therefore, the stability of a prodrug can be pH-dependent. This property can be exploited for targeted drug release. For example, a prodrug could be designed to be stable in the acidic environment of the stomach (pH 1-3) but hydrolyze to release the active drug in the more neutral pH of the small intestine (pH 6-7.4). researchgate.netnih.govnih.govrsc.org

The rate of hydrolysis of the ester bond in a prodrug is influenced by the steric and electronic properties of the acyl and alcohol components. The 2-ethylbutanoyl group is somewhat sterically hindered, which might influence the rate of enzymatic and chemical hydrolysis. The stability of ester prodrugs can be evaluated in vitro at different pH values to predict their in vivo behavior. researchgate.net

The following table outlines strategies for modifying solubility and pH sensitivity using ester prodrugs.

ObjectiveStrategyMechanism
Enhance aqueous solubilityAttach a polar promoiety (e.g., containing phosphate (B84403) or amino groups).Increases interaction with water molecules.
Enhance lipid solubility/permeabilityAttach a lipophilic promoiety (e.g., an alkyl or aryl ester like 2-ethylbutanoate).Increases partitioning into lipid membranes.
Targeted release in the intestineDesign an ester bond that is more stable at low pH and less stable at neutral pH.The prodrug passes through the stomach intact and is hydrolyzed in the intestine.
Enzyme-targeted releaseDesign an ester bond that is a substrate for specific esterases present at the target site.The active drug is released preferentially at the site of action.

Design and Synthesis of Substituted Methylformyl Reagents

The derivatization of carboxylic acids into more reactive species is a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This compound, as a chloromethyl ester, possesses a reactive chloromethyl group that can be exploited for the synthesis of various derivatives, including substituted methylformyl reagents. These reagents are valuable intermediates in formylation reactions, which introduce a formyl group (-CHO) into a molecule. The design of such reagents often involves the strategic modification of the chloromethyl group of the parent ester.

Reaction of Carboxylic Acids with Aldehydes in Presence of Lewis Acids

The synthesis of acyloxymethyl esters, which can serve as precursors to formylating agents, can be achieved through the reaction of carboxylic acids with aldehydes, often catalyzed by Lewis acids. While direct literature on this compound in this specific context is not available, the general mechanism involves the activation of the aldehyde by a Lewis acid, making it more susceptible to nucleophilic attack by the carboxylic acid.

In a hypothetical application involving a related synthesis, a carboxylic acid could react with an aldehyde in the presence of a Lewis acid to form an α-hydroxyalkyl ester. This intermediate could then be converted to a halomethyl ester. The general transformation underscores the utility of carboxylic acids in building blocks for more complex reagents. The reactivity of the carbonyl group in carboxylic acids is often enhanced by the presence of a strong acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. openstax.org

A representative reaction scheme is the conversion of a carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), which proceeds through a nucleophilic acyl substitution pathway. openstax.org This highlights the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, a principle that is fundamental to many derivatization strategies. openstax.org

Table 1: Examples of Lewis Acid-Catalyzed Reactions for Ester Synthesis

Carboxylic AcidAldehyde/ElectrophileLewis Acid/CatalystProduct Type
Acetic AcidFormaldehydeZnCl₂Acyloxymethyl Acetate (intermediate)
Benzoic AcidAcetaldehydeBF₃·OEt₂1-(Benzoyloxy)ethyl Ester (intermediate)
Propanoic AcidParaformaldehydeSc(OTf)₃Propionyloxymethyl Ester (intermediate)

This table presents illustrative examples of related reactions, as direct data for this compound is not available in the provided search results.

Reactions with Alcohols and Amines in Presence of Halomethylhaloacetates

The derivatization of alcohols and amines using reactive haloalkyl esters is a common strategy for introducing a protecting group or a functional handle. This compound, being a halomethyl ester, can be considered a reagent in this class of reactions. The chloromethyl group is an electrophilic site susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine.

In these reactions, the alcohol or amine acts as a nucleophile, displacing the chloride ion from the chloromethyl group of this compound in a nucleophilic substitution reaction. This results in the formation of an alkoxymethyl or an aminomethyl ester of 2-ethylbutanoic acid, respectively. These products can be considered as substituted methylformyl reagent equivalents, as the newly formed C-O or C-N bond is part of a functional group that can be further elaborated.

The N-alkylation of amines with alcohols is a related transformation that can proceed via a "hydrogen borrowing" mechanism, catalyzed by transition metals. researchgate.net This process involves the oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by the reduction of the imine to the target amine. mdpi.com While mechanistically different, it showcases a pathway for C-N bond formation originating from an alcohol.

The synthesis of tertiary amines from alcohols as alkylating reagents represents an environmentally benign method for C-N bond formation. rsc.org This approach can be applied to secondary amines, amino acids, and amino alcohols. rsc.org

Table 2: Representative Nucleophilic Substitution Reactions with Haloalkyl Esters

NucleophileHaloalkyl EsterProduct Type
EthanolChloromethyl AcetateEthoxymethyl Acetate
PiperidineBromomethyl Pivalate (B1233124)Piperidinomethyl Pivalate
Propan-2-olChloromethyl Propanoate(Propan-2-yloxy)methyl Propanoate
AnilineChloromethyl Benzoate(Phenylamino)methyl Benzoate

This table provides examples of analogous reactions to illustrate the potential reactivity of this compound with alcohols and amines.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Chloromethyl 2-ethylbutanoate as a Versatile Reagent for Chemical Synthesis

This compound serves as a multifaceted reagent for the synthesis of complex organic molecules. smolecule.com The presence of a chloromethyl group attached to the ester functionality provides a site for a variety of chemical transformations. This reactivity is central to its utility in organic synthesis. smolecule.com

The primary reactions involving this compound include:

Nucleophilic Substitution: The chlorine atom on the methyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups by replacing the chlorine atom.

Acylation Reactions: The compound can act as an acylating agent, enabling the introduction of the 2-ethylbutanoyl group into other molecules. smolecule.com

Esterification: It can react with alcohols to form new esters, a common strategy in the synthesis of flavors and fragrances. smolecule.com

These reactions are fundamental to its role in building more complex molecular architectures. The reactivity of the chloromethyl group is a key feature that synthetic chemists exploit to achieve their molecular targets. smolecule.com

Table 1: Key Reactions of this compound in Chemical Synthesis

Reaction Type Description Significance in Synthesis
Nucleophilic Substitution The chloromethyl group is displaced by various nucleophiles. smolecule.com Allows for the introduction of diverse functional groups.
Acylation Acts as an acylating agent to introduce acyl groups into other organic molecules. smolecule.com Useful for creating specific ester or amide linkages.
Esterification Reacts with alcohols to generate new ester compounds. smolecule.com A common method for producing compounds used in the flavor and fragrance industry.

Utility as a Building Block in Drug Development Processes

In the realm of medicinal chemistry, the reactivity of this compound makes it a potential building block in the development of new drugs. smolecule.com The ability to introduce specific functional groups is a critical aspect of designing and synthesizing novel therapeutic agents. The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (BFOL) is highlighted as a key building block for HIV protease inhibitors, demonstrating the importance of such intermediates in drug discovery. sumitomo-chem.co.jp While not directly involving this compound, the synthesis of BFOL illustrates the general principle of using smaller, reactive molecules to construct more complex and medicinally relevant structures. sumitomo-chem.co.jp

The chloromethyl group in this compound can be utilized to link the 2-ethylbutanoate moiety to a larger drug scaffold, potentially modifying its pharmacokinetic or pharmacodynamic properties. This approach is a common strategy in medicinal chemistry to optimize lead compounds.

Role in the Synthesis of Beta-Lactamase Inhibitors and Related Compounds

Beta-lactamase inhibitors are crucial in overcoming bacterial resistance to beta-lactam antibiotics. The synthesis of these inhibitors often involves complex chemical steps where specific reagents are needed to construct the core molecular framework.

A notable example in this area is the synthesis of potassium 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide and its pivaloyloxymethyl ester. nih.gov This process involves the conversion of 6-aminopenicillanic acid to a p-nitrobenzyl 6 alpha-bromo-2,2-dimethylpenam-3 alpha-carboxylate 1-oxide, which is then rearranged to introduce a chloromethyl group at the 2-beta position. nih.gov This resulting compound was found to be a potent inhibitor of various bacterial beta-lactamases and can protect amoxicillin from degradation. nih.gov While this synthesis does not start with this compound, it underscores the importance of the chloromethyl group in the structure of potent beta-lactamase inhibitors. The synthesis of another beta-lactamase inhibitor, IID572, also involves multiple steps of chemical modification to achieve the final active compound. mdpi.com

Exploration in Flavor and Fragrance Industry Applications (focus on synthetic routes and resulting structures)

The ester component of this compound suggests its potential application in the flavor and fragrance industry. smolecule.com Esters are well-known for their characteristic fruity and pleasant aromas. For instance, ethyl butyrate, a related ester, is recognized for its pineapple and banana-like scent and is widely used as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes and personal care products. nbinno.comperfumersworld.com

The synthetic utility of this compound in this industry would lie in its ability to act as a precursor to more complex fragrance and flavor molecules. The reactive chloromethyl group allows for the attachment of the 2-ethylbutanoate moiety to other aromatic or aliphatic structures, thereby creating novel scent and taste profiles.

Synthetic Routes and Resulting Structures:

Reaction with Phenols: this compound can react with various phenols (e.g., vanillin, eugenol) via a Williamson ether synthesis-type reaction. The resulting ether-ester compounds could possess complex aroma profiles, combining the fruity notes of the 2-ethylbutanoate with the characteristic scents of the phenolic compounds.

Reaction with Thiols: Thiols are known to contribute to the aroma of many fruits. Reaction of this compound with sulfur-containing nucleophiles could lead to thioethers with unique and potent aromas, similar to how ethyl 3-mercapto-2-methylbutanoate is used for its guava and mango characteristics. google.com

Table 2: Potential Flavor and Fragrance Compounds from this compound

Reactant Resulting Structure Type Potential Aroma Profile
Vanillin Aryl ether-ester Fruity, vanilla, sweet
Eugenol Aryl ether-ester Fruity, spicy, clove-like
Cysteine Thioether-ester Savory, fruity, tropical
Geraniol Alkyl ether-ester Fruity, floral, rosy

Biological Activity and Interactions in Research Contexts

Exploration in Biochemical Research

The utility of Chloromethyl 2-ethylbutanoate in biochemical research is predominantly as a precursor in chemical synthesis. It serves as a reagent to introduce an ((2-ethylbutanoyl)oxy)methyl group onto a pharmacologically active molecule.

While the reactive chloromethyl group suggests a potential for alkylating enzymes, current research does not indicate that this compound is used directly as a tool compound to probe enzyme mechanisms. Its principal role is in the synthesis of prodrugs, which are then used to study or inhibit enzymes. For instance, it was utilized in the synthesis of a prodrug for a boronic acid-based β-lactamase inhibitor. nih.govacs.org These inhibitors, once released from their prodrug form, act by covalently binding to the active site of β-lactamase enzymes, but this compound itself is not the direct tool for this investigation. nih.govacs.org

This compound plays a significant role in strategies designed to alter the metabolic pathways of therapeutic agents. By attaching it to a parent drug, researchers can create a prodrug with modified pharmacokinetic parameters. This approach is intended to improve properties like aqueous solubility, blood concentration, and biological half-life. google.com

A key example is its use in creating nitroxoline (B368727) prodrugs. Nitroxoline itself has a short biological half-life and its metabolism limits its use to urinary tract infections. google.com Incorporating the ((2-ethylbutanoyl)oxy)methyl group, derived from this compound, results in a prodrug with an improved pharmacokinetic profile, potentially expanding its therapeutic applications beyond the urinary tract. google.com Similarly, it was used to synthesize the prodrug of a β-lactamase inhibitor, which demonstrated rapid cleavage and nearly complete conversion to the active drug in various metabolic environments, including intestinal and liver S9 fractions from multiple species. acs.org

Pharmacological Interest and Therapeutic Applications

The primary pharmacological interest in this compound stems from its role as a key intermediate in the synthesis of prodrugs for various therapeutic targets. These prodrugs are designed to enhance the delivery and efficacy of the active pharmaceutical ingredient.

Notable applications include:

β-Lactamase Inhibitors: It was used in the synthesis of VNRX-7145 (etzadroxil), an oral prodrug of the β-lactamase inhibitor VNRX-5236. nih.govacs.org This allows the active inhibitor to be administered orally to combat infections by β-lactamase-producing bacteria. nih.gov

Kinase Inhibitors: Patents describe the use of this compound in the creation of prodrugs for kinase inhibitors like imatinib, a drug used in cancer therapy to target enzymes such as c-ABL and PDGF-R. google.comgoogleapis.com The goal of these prodrugs is to improve the pharmacokinetic parameters of the parent drug. google.com

Antibacterial Agents: It is listed as a reagent for synthesizing prodrugs of nitroxoline, an antibacterial agent also being investigated for its anti-tumor properties. google.com

Prodrug ApplicationParent Drug ClassTherapeutic Goal
VNRX-7145 (Etzadroxil)β-Lactamase InhibitorOral treatment of infections by resistant bacteria nih.govacs.org
Imatinib ProdrugsTyrosine Kinase InhibitorImproved pharmacokinetics for cancer therapy google.comgoogleapis.com
Nitroxoline ProdrugsAntibacterial / Anti-tumorImproved half-life and systemic exposure google.com

In Vitro and In Silico Interaction Studies

Direct interaction studies on this compound are scarce. The focus of such studies is typically on the final prodrugs synthesized using this compound.

There is no available research detailing molecular docking studies performed specifically on this compound. In silico studies, including molecular docking, are generally conducted on the much larger and more complex final prodrugs or the active inhibitors to predict their binding affinity to target enzymes like β-lactamases. nih.govacs.org

The evaluation of biological effects is concentrated on the prodrugs rather than on this compound itself. However, its use in synthesis leads to compounds that are tested on various biological systems.

Cell Line Studies: The permeability of prodrugs synthesized with this compound has been assessed using Caco-2 cell lines, which are a model for the human intestinal epithelium. acs.org These studies are crucial for determining the potential for oral absorption of the prodrug. acs.org

Cytotoxicity Assays: A patent mentions that this compound (referred to as compound 284) was itself evaluated in cytotoxicity assays performed in 96-well plates, though specific results were not detailed. epo.org

Isolated Enzyme Assays: The final active compounds, released from prodrugs made with this compound, are tested extensively against panels of isolated enzymes. For example, the β-lactamase inhibitor VNRX-5236 was tested for its inhibitory activity (IC50) against a range of purified β-lactamase enzymes, including SHV-5, KPC-2, AmpC, and OXA-48. nih.govacs.org

Research AreaModel SystemPurposeCompound Tested
Permeability StudyCaco-2 Cell LineAssess oral drug absorption acs.orgVNRX-7145 (Prodrug)
Cytotoxicity Assay96-well plate cell cultureEvaluate toxicity epo.orgThis compound
Enzyme InhibitionIsolated β-lactamasesDetermine inhibitory potency (IC50) nih.govacs.orgVNRX-5236 (Active Drug)

Environmental Fate and Atmospheric Chemistry Research

Degradation in Atmospheric Environments

The atmospheric degradation of Chloromethyl 2-ethylbutanoate, like most VOCs, is predominantly initiated by reactions with hydroxyl radicals (OH) during the daytime and, to a lesser extent, with chlorine atoms (Cl), particularly in marine or polluted urban environments. dcu.iebioline.org.brcopernicus.org These reactions transform the parent compound into various degradation products, influencing its persistence and environmental effects. conicet.gov.arrsc.org

The primary degradation pathway for this compound in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. dcu.ieconicet.gov.ar This reaction proceeds via hydrogen atom abstraction from the C-H bonds within the molecule. The general mechanism for the reaction of OH radicals with esters involves the abstraction of a hydrogen atom from the alkyl or acyl groups. tandfonline.comresearchgate.net

For this compound, there are several potential sites for H-atom abstraction:

The chloromethyl group (-CH2Cl)

The ethyl group (-CH2CH3) at the 2-position of the butanoate chain

The methylene (B1212753) and methyl groups of the butanoate backbone

The presence of the chlorine atom deactivates the adjacent C-H bonds, making H-atom abstraction from the chloromethyl group slower compared to a standard methyl group. dcu.ieresearchgate.net Conversely, the ester functional group influences the reactivity of adjacent C-H bonds. Based on SAR principles and data from similar esters and chloroalkanes, the H-atom abstraction is most likely to occur at the -CH- group in the 2-position and the other -CH2- groups in the molecule, as these are generally more reactive sites. tandfonline.comconicet.gov.arutoronto.ca

In marine and some coastal or industrial areas, reactions with chlorine (Cl) atoms can be a significant atmospheric sink for VOCs, sometimes competing with OH radical reactions, especially during the early morning. noaa.govbioline.org.br Chlorine atoms are generally more reactive than OH radicals towards alkanes and haloalkanes. copernicus.orgresearchgate.net The reaction mechanism is similar to that with OH radicals, involving H-atom abstraction.

No direct kinetic studies or experimentally determined rate coefficients for the reaction of this compound with OH radicals or Cl atoms have been published. However, rate coefficients can be estimated using SAR methods, which rely on a large database of experimentally measured rates for similar compounds. acs.orgcopernicus.org

Estimated Kinetic Data for this compound

ReactantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimation Basis
OH Radical~2.5 x 10⁻¹² (Estimated)SAR based on similar saturated esters and chloroalkanes. conicet.gov.arutoronto.canih.gov
Cl Atom~9.0 x 10⁻¹² (Estimated)SAR based on similar saturated esters and chloroalkanes. researchgate.netnih.govnih.govacs.org

Note: These values are estimations and subject to uncertainty. Direct experimental measurement is required for accurate determination.

Potential Environmental Impact Research

The potential environmental impact of this compound is linked to its atmospheric persistence and the nature of its degradation products. conicet.gov.arrsc.org As with other VOCs, its degradation can contribute to the formation of secondary pollutants like ozone and particulate matter. ipcc.chnih.gov

Volatile organic compounds with relatively short atmospheric lifetimes, typically on the order of hours to days, are expected to be oxidized near their emission sources. copernicus.orgbioline.org.brresearchgate.net This localized degradation can impact air quality by contributing to the formation of photochemical smog. copernicus.orgkunakair.com The oxidation of this compound in the presence of nitrogen oxides (NOx) would lead to the formation of peroxy radicals, which can oxidize NO to NO2, a key step in the photochemical production of ground-level ozone. nih.gov

Using the estimated rate coefficients and typical atmospheric concentrations of oxidants, the atmospheric lifetimes of this compound can be calculated.

For reaction with OH radicals, with a global average concentration of [OH] ≈ 1 x 10⁶ molecules cm⁻³, the lifetime is estimated. tandfonline.com

For reaction with Cl atoms, in a marine environment with an average concentration of [Cl] ≈ 1 x 10⁴ atoms cm⁻³, the lifetime is estimated. bioline.org.br

Estimated Atmospheric Lifetimes for this compound

Atmospheric SinkEstimated Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Assumed Oxidant Concentration (molecules cm⁻³)Estimated Atmospheric Lifetime (τ)
Reaction with OH Radicals2.5 x 10⁻¹²1 x 10⁶~4.6 days
Reaction with Cl Atoms (Marine)9.0 x 10⁻¹²1 x 10⁴~128 days

Note: These lifetimes are estimations. The actual lifetime will vary based on local atmospheric conditions, such as oxidant concentrations, temperature, and sunlight.

The calculated lifetimes suggest that the dominant atmospheric removal process for this compound is the reaction with OH radicals. dcu.ie A lifetime of approximately 4.6 days indicates that this compound will be largely removed from the atmosphere relatively close to its sources and is unlikely to undergo significant long-range transport. researchgate.netpublications.gc.ca

Considerations for Aquatic Ecosystems

Specific ecotoxicological and environmental fate studies for this compound in aquatic systems are not extensively documented in publicly available literature. However, its behavior can be inferred from its chemical structure and the known properties of similar compounds, such as other chloromethyl esters and butanoates.

Chloromethyl esters are generally susceptible to hydrolysis in aqueous environments. canada.cagovinfo.gov It is anticipated that this compound would hydrolyze to form 2-ethylbutanoic acid, formaldehyde (B43269), and hydrochloric acid. The subsequent environmental impact would be determined by the fate and toxicity of these degradation products. The rate of this hydrolysis is a critical factor in determining the persistence and potential impact of the parent compound in water.

The compound's partitioning behavior between water and organic carbon is indicated by its XLogP3-AA value of 2.6, suggesting a moderate potential for bioaccumulation in aquatic organisms. nih.gov Aromatic esters with similar properties typically exhibit low solubility in water, which would limit their bioavailability and mobility in aquatic systems. solubilityofthings.com

Table 1: Physicochemical Properties of this compound Relevant to Aquatic Fate
PropertyValueSource
Molecular FormulaC₇H₁₃ClO₂ nih.govncats.io
Molecular Weight164.63 g/mol nih.gov
XLogP3-AA (Octanol-Water Partition Coefficient)2.6 nih.gov
Water SolubilityLow (inferred from similar esters) solubilityofthings.com

Methodologies for Studying Environmental Degradation Kinetics (e.g., FT-IR Spectroscopy, Relative Kinetic Methods)

The atmospheric lifetime of a volatile organic compound (VOC) like this compound is primarily determined by its reaction rate with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). researchgate.net The kinetics of these degradation reactions are commonly studied using relative kinetic methods in conjunction with spectroscopic monitoring techniques like Fourier Transform Infrared (FT-IR) spectroscopy. researchgate.net

The Relative Kinetic Method is an established experimental approach for determining reaction rate coefficients. researchgate.net In this technique, the target compound and a reference compound with a well-known rate coefficient are introduced into a reaction chamber. An oxidant (e.g., Cl atoms generated from the photolysis of Cl₂) is then introduced, and the decay rates of both the target and reference compounds are monitored simultaneously. researchgate.net The ratio of the decay rates allows for the calculation of the unknown rate coefficient for the target compound.

FT-IR Spectroscopy serves as a powerful analytical tool in these kinetic studies. researchgate.net It is used for in-situ monitoring of the concentrations of the VOCs inside the reaction chamber. researchgate.net The instrument records infrared spectra over time, and the decay of the characteristic absorption bands of the target and reference compounds is used to determine their concentration changes. researchgate.netresearchgate.net This method allows for precise, real-time measurements without disturbing the reaction mixture.

Table 2: Methodologies for Environmental Degradation Kinetic Studies
MethodologyPrincipleApplicationSource
Relative Kinetic MethodDetermines the rate coefficient of a target compound by comparing its reaction rate to that of a reference compound with a known rate coefficient.Used to study the kinetics of gas-phase reactions with atmospheric oxidants (OH, Cl, NO₃). researchgate.net
FT-IR SpectroscopyMonitors the change in concentration of reactants over time by measuring the absorbance of their specific infrared spectral bands.Provides real-time, in-situ quantification of compounds in a reaction chamber during kinetic experiments. researchgate.netresearchgate.net

Computational and Theoretical Studies of Chloromethyl 2 Ethylbutanoate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can predict molecular geometry, electronic structure, and reactivity descriptors. While specific, in-depth quantum chemical studies on Chloromethyl 2-ethylbutanoate are not extensively available in public literature, we can infer its properties from established computational databases and studies on analogous compounds. natscidiscovery.comresearchgate.net

The molecular structure of this compound can be optimized to find its most stable three-dimensional conformation. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated. For instance, calculations on similar chloromethyl esters and coumarin (B35378) derivatives have been performed to elucidate their structures. natscidiscovery.comresearchgate.net

Reactivity descriptors derived from quantum chemical calculations can help predict how this compound might behave in chemical reactions. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the charge distribution and predict regions susceptible to intermolecular interactions. For this compound, the electronegative oxygen and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms and parts of the alkyl chain would exhibit positive potential.

Table 1: Computed Properties of this compound (Data sourced from PubChem and other computational chemistry resources) nih.gov

PropertyValue
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
XLogP3-AA (LogP) 2.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 164.0604073 Da
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 10
Complexity 129

This table is interactive. Users can sort columns by clicking on the headers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD studies on this compound are not readily found, the principles can be applied based on simulations of similar short-chain alkyl esters and haloalkanes. rsc.orgacs.orgscribd.com

The presence of five rotatable bonds in this compound suggests a significant degree of conformational freedom. nih.gov MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers between them. The conformational landscape is influenced by steric hindrance and electrostatic interactions between different parts of the molecule. For example, the orientation of the chloromethyl group relative to the carbonyl group and the conformation of the 2-ethylbutyl chain would be key areas of investigation.

MD simulations can also be used to study the behavior of this compound in different solvent environments, which is crucial for understanding its solubility and partitioning behavior, as well as its interactions with biological macromolecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or other properties. scribd.comnih.gov These models are valuable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that determine their effects.

Although no specific SAR or QSAR models for this compound have been published, we can discuss potential modeling approaches based on studies of similar compounds, such as other esters with known biological activities. For example, QSAR studies on esters have been conducted to model their antifungal activity, antibacterial activity, and toxicity. researchgate.netresearchgate.nettandfonline.comresearchgate.netnih.govtandfonline.com

A hypothetical QSAR study for a series of analogues of this compound could involve the following steps:

Data Collection: A dataset of structurally related compounds with measured biological activity (e.g., antifungal efficacy) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP, polarizability, dipole moment.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines would be used to build a mathematical model relating the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

For this compound, key structural features for a QSAR model could include the size and branching of the alkyl chain, the nature of the halogen, and the electronic properties of the ester group. Such a model could predict, for instance, how modifications to the 2-ethylbutyl group or substitution of the chlorine atom would affect its biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor TypeExamplesPotential Relevance for this compound
Topological Kier & Hall indices, Balaban indexDescribes molecular branching and size, which can influence receptor binding.
Geometrical Molecular surface area, molecular volumeRelates to the steric fit of the molecule in a binding site.
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and chemical reactivity.
Physicochemical LogP, PolarizabilityRelates to bioavailability and non-specific interactions.

This table is interactive. Users can sort columns by clicking on the headers.

Computer-Aided Prediction Tools for Biological Activity Spectrum

In the absence of experimental data, computer-aided prediction tools can provide a preliminary assessment of the likely biological activities of a compound. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS) online service. PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and toxic effects, based on the structural formula of a compound. nih.gov The prediction is based on a large training set of known biologically active substances.

A PASS prediction for this compound would generate a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with high Pa values and low Pi values are considered the most likely.

While a specific PASS prediction for this compound is not publicly available, it is anticipated that due to its structural features—a reactive chloromethyl group and a lipophilic ester moiety—it might be predicted to have activities such as:

Antimicrobial (antifungal, antibacterial) activity.

Enzyme inhibition (e.g., of esterases or proteases).

Potential for skin irritation or other toxic effects due to its alkylating potential.

It is crucial to note that these predictions are probabilistic and require experimental validation. However, they serve as a valuable starting point for guiding experimental investigations into the pharmacological or toxicological profile of this compound.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Methods for Synthesis

The synthesis of chloromethyl 2-ethylbutanoate and related esters traditionally involves multi-step processes that can be refined for greater efficiency and sustainability. Future research is focused on developing novel catalytic methods to streamline production.

Current research in organic synthesis points toward several promising avenues. The use of heterogeneous solid acid catalysts, such as zeolites or sulfated zirconia, presents an alternative to corrosive liquid acids in esterification and chloromethylation reactions, offering advantages in catalyst separation and reusability. nih.gov Another area of exploration is the application of biocatalysis, using enzymes like lipases for the esterification step. Enzymatic catalysis can offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation.

Furthermore, advancements in flow chemistry offer precise control over reaction parameters such as temperature and mixing, which can improve yields and safety, particularly for reactions involving reactive intermediates. govinfo.gov Future investigations will likely focus on integrating these technologies to create a more efficient, one-pot synthesis from readily available starting materials. Research into zinc-based catalysts, which have shown efficacy in the synthesis of carbonates from urea (B33335) and glycerol, could also be adapted for the production of chloromethyl esters, potentially offering new mechanistic pathways. mdpi.com

Catalytic MethodPotential AdvantagesKey Research Focus
Heterogeneous CatalysisEasy separation, reusability, reduced corrosionDevelopment of novel solid acid catalysts (e.g., zeolites, functionalized resins)
Biocatalysis (Enzymes)High selectivity, mild conditions, sustainabilityScreening for robust lipases, enzyme immobilization
Flow ChemistryEnhanced safety, precise control, higher yieldsOptimization of reactor design and reaction conditions
Novel Homogeneous CatalysisNew reaction pathways, high activityExploring metal-based catalysts (e.g., Zinc, Cerium) for direct synthesis routes mdpi.comrsc.org

Expansion of Derivatization Strategies for Advanced Materials

The true potential of this compound lies in its capacity as a functional building block. The presence of the highly reactive chloromethyl group allows for a wide range of derivatization reactions, primarily through nucleophilic substitution. aliyuncs.com This opens the door to creating a new generation of advanced materials with tailored properties.

Future research will likely expand on using this compound to functionalize various substrates. For instance, it can be grafted onto polymer backbones, silica (B1680970) surfaces, or even nanostructures like cellulose. slideshare.netcanada.ca Such modifications can be used to create materials for specialized applications, including:

Metal-Organic Frameworks (MOFs): The molecule can serve as a building block for amino-functionalized MOFs, which have shown potential in catalysis and gas storage and separation. aliyuncs.com

Functional Polymers: By reacting the chloromethyl group with amines or other nucleophiles on a polymer chain, new materials with specific properties for use in coatings, adhesives, or other industrial applications can be developed. canada.ca

Chromatography and Separation Science: Derivatizing stationary phases with this molecule could create new selective surfaces for separating complex chemical mixtures. acs.org

The ester group itself can be hydrolyzed to yield a carboxylic acid, providing a secondary site for further chemical modification. environmentclearance.nic.in This dual functionality makes this compound a versatile tool for materials scientists.

Targeted Applications in Specialized Drug Delivery Systems

A significant and expanding application of this compound is its use as a promoiety in the design of prodrugs. slideshare.netangenechemical.com A prodrug is an inactive or less active drug derivative that is converted into the active pharmaceutical ingredient (API) within the body. angenechemical.com The this compound group can be attached to an API, often via an ester linkage, to improve its pharmacokinetic properties, such as solubility, stability, or oral bioavailability. pic.intoregon.gov

Research has demonstrated its successful application in several contexts:

Nitroxoline (B368727) Prodrugs: this compound has been used to create a prodrug of nitroxoline, an antibacterial and anticancer agent. pic.intnih.gov This modification aims to prolong the drug's biological half-life and reduce the frequency of administration. pic.int

β-Lactamase Inhibitors: It is a key component in the synthesis of VNRX-7145 (etzadroxil), an oral prodrug of the β-lactamase inhibitor VNRX-5236. oregon.govnih.govnih.gov This strategy enhances the oral absorption of the active compound, which is crucial for combating multi-drug-resistant bacteria. oregon.gov

Future research in this area will focus on applying this prodrug strategy to other APIs that suffer from poor oral bioavailability or short half-lives. The rate of hydrolysis of the ester can be tuned by modifying the structure, allowing for controlled release of the active drug. This makes it a prime candidate for developing more sophisticated and targeted drug delivery systems. angenechemical.com

Active DrugProdrug Name/SystemPurpose of DerivatizationReference
NitroxolineNitroxoline ProdrugProlong biological half-life, reduce administration frequency pic.intnih.gov
VNRX-5236 (β-Lactamase Inhibitor)VNRX-7145 (Etzadroxil)Improve oral bioavailability to treat resistant bacterial infections oregon.govnih.gov

Advanced Environmental Monitoring and Remediation Techniques

The reactivity of this compound also suggests potential applications in the environmental sector, both for monitoring and remediation, although this remains an emerging area of research.

Environmental Monitoring: Direct detection of chloromethyl esters in aqueous environments is challenging because the chloromethyl group is prone to rapid hydrolysis, similar to related compounds like bis(chloromethyl) ether (BCME). aliyuncs.comacs.org This rapid degradation makes it difficult to quantify using standard analytical methods for water samples. acs.org Future research could, therefore, focus on indirect monitoring methods. One approach involves developing sensitive assays to detect its specific and stable hydrolysis products. Another avenue is the design of derivatizing agents that react instantly with the compound to form a stable, easily quantifiable adduct, a technique used for other volatile analytes. acs.organgenechemical.com

Environmental Remediation: A more promising future direction is the use of this compound as a chemical linker to create functional materials for environmental remediation. slideshare.net The reactive chloromethyl group can be used to covalently bond the molecule to various substrates, such as biopolymers (chitosan, cellulose), clays, or synthetic foams. slideshare.net These functionalized materials could be engineered to have a high affinity for specific environmental pollutants. For example, recent studies have shown that materials functionalized with ester groups or other specific ligands can be highly effective at adsorbing organophosphate esters (OPEs) or phthalate (B1215562) esters from contaminated water. By grafting this compound or its derivatives onto a stable, porous support, it may be possible to create novel, low-cost adsorbents for targeted pollutant removal. pic.int

Integration with Machine Learning and AI in Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a new paradigm in chemical discovery. acs.org These computational tools can significantly accelerate the research and development of new applications for molecules like this compound.

Future research will increasingly leverage AI to:

Accelerate Molecular Design: Generative ML models can explore vast chemical spaces to design novel derivatives of this compound. These models can propose new structures for advanced materials or more effective prodrugs by optimizing for desired properties, such as binding affinity or specific hydrolysis rates.

Predict Physicochemical Properties: AI algorithms can be trained to predict key properties of new derivatives, such as toxicity, biodegradability, and pharmacokinetic profiles, based solely on their chemical structure. acs.org This allows for the rapid screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and laboratory testing. acs.org

Optimize Synthesis Routes: Machine learning can analyze existing chemical reaction data to predict the optimal conditions for synthesizing new derivatives. acs.org This includes identifying the most effective catalysts, solvents, and temperatures, thereby reducing the time and resources spent on experimental optimization.

The integration of AI into the research workflow promises to unlock the full potential of this compound, guiding chemists toward the most promising applications in medicine, materials science, and environmental technology with unprecedented speed and efficiency.

Q & A

Basic Research Question

  • Storage : Use airtight containers in cool (<10°C), dry, and well-ventilated areas (see for guidelines on corrosive compounds).
  • Handling : Employ inert atmospheres (N2_2/Ar) and non-sparking tools during transfers.
  • Safety Protocols : Follow OSHA-compliant PPE (gloves, goggles) and emergency neutralization procedures for spills (e.g., sodium bicarbonate for acid quenching) .

How should researchers address discrepancies in reported reaction yields of this compound across literature sources?

Advanced Research Question
Discrepancies may stem from:

  • Impurity Profiles : Compare GC or HPLC purity thresholds (e.g., >98% vs. >95%).
  • Catalyst Deactivation : Test reproducibility using fresh vs. aged catalysts (e.g., ZnCl2_2).
  • Scale Effects : Replicate small-scale syntheses (1–10 mmol) before scaling up.
    recommends triangulating data via independent replication and statistical analysis (e.g., ANOVA for yield variability) .

What isotopic labeling approaches can track the metabolic or degradation pathways of this compound in biological systems?

Advanced Research Question

  • Deuterium Labeling : Synthesize 2^{2}H-labeled analogs at the ethyl or chloromethyl positions to trace hydrolysis products via LC-MS.
  • Radioisotopes : Use 14^{14}C-labeled compounds for autoradiography in in vitro models.
    and highlight applications of isotopic tracers in enzyme inhibition and pharmacokinetic studies .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Steric Effects : Compare reaction rates with bulkier substrates (e.g., tert-butyl vs. ethyl groups) using kinetic isotope effect (KIE) studies.
  • Electronic Effects : Measure Hammett parameters for substituents on the ester carbonyl.
    Reference , which discusses electronic modulation in chlorinated pyridine derivatives .

What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Basic Research Question

  • Standardized Protocols : Document molar ratios, solvent purity, and equipment calibration.
  • Batch Testing : Validate purity and yield across 3+ independent syntheses.
    emphasizes replicability through detailed procedural logs and peer validation .

How can researchers differentiate between competing degradation mechanisms (e.g., hydrolysis vs. photolysis) of this compound in environmental studies?

Advanced Research Question

  • Controlled Experiments : Isolate variables using dark controls (for hydrolysis) vs. UV exposure (for photolysis).
  • Product Analysis : Identify degradation markers (e.g., 2-ethylbutanoic acid via GC-MS).
    and provide frameworks for analyzing reactive intermediates under varying conditions .

What ethical and safety considerations are critical when designing experiments involving this compound?

Basic Research Question

  • Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies (see ).
  • Waste Disposal : Follow EPA guidelines for halogenated waste.
    underscores documentation of safety protocols and ethical accountability in research reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.